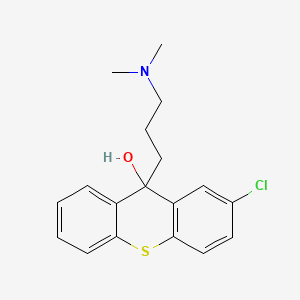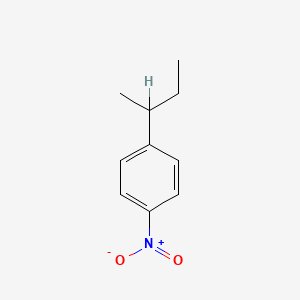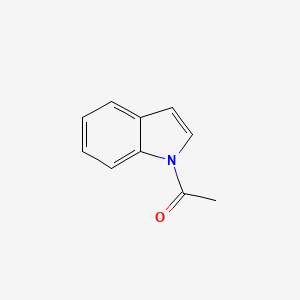
1-乙酰吲哚
描述
1-Acetylindole is an organic compound that belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its acetyl group attached to the nitrogen atom of the indole ring. Indole derivatives, including 1-Acetylindole, are significant due to their wide-ranging biological activities and applications in various fields such as chemistry, biology, and medicine .
科学研究应用
1-Acetylindole has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: 1-Acetylindole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Some derivatives of 1-Acetylindole are investigated for their therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
1-Acetylindole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of 1-Acetylindole. The specific receptors that 1-Acetylindole targets can vary depending on the biological context and the specific derivative of indole being considered .
Mode of Action
The interaction of 1-Acetylindole with its targets often results in significant changes in cellular function. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific mode of action of 1-Acetylindole would depend on the specific target and the biological context.
Biochemical Pathways
1-Acetylindole, as an indole derivative, is involved in various biochemical pathways. Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . The specific pathways affected by 1-Acetylindole and their downstream effects would depend on the specific biological context.
Result of Action
The molecular and cellular effects of 1-Acetylindole’s action can be diverse, given the wide range of biological activities associated with indole derivatives . For instance, certain indole derivatives have been found to exhibit antiviral activity, with inhibitory activity against influenza A . The specific effects of 1-Acetylindole would depend on the specific target and biological context.
生化分析
Biochemical Properties
1-Acetylindole interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical reactions. It is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Cellular Effects
Indole derivatives, which include 1-Acetylindole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Acetylindole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1-Acetylindole involves its interaction with various biomolecules at the molecular level. It is known to undergo cycloaddition reactions, which are powerful transformations that involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being researched.
Metabolic Pathways
1-Acetylindole is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet It interacts with various enzymes and cofactors in this metabolic pathway
准备方法
1-Acetylindole can be synthesized through several methods. One common synthetic route involves the acylation of indole using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding 1-Acetylindole as the primary product .
Industrial production methods often utilize similar acylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 1-Acetylindole for various applications .
化学反应分析
1-Acetylindole undergoes various chemical reactions, including:
Oxidation: 1-Acetylindole can be oxidized to form corresponding indole-2,3-diones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-Acetylindole can yield 1-ethylindole when treated with reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the transformations. Major products formed from these reactions include various substituted indoles and indole derivatives .
相似化合物的比较
1-Acetylindole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Methylindole: Similar in structure but with a methyl group instead of an acetyl group, leading to different chemical reactivity and biological activity.
The uniqueness of 1-Acetylindole lies in its acetyl group, which imparts distinct chemical properties and reactivity compared to other indole derivatives .
属性
IUPAC Name |
1-indol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCUQJHYUPXDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060362 | |
| Record name | 1H-Indole, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-15-8 | |
| Record name | 1-(1H-Indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(1H-indol-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(1H-indol-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-acetylindole?
A1: The molecular formula of 1-acetylindole is C10H9NO, and its molecular weight is 159.19 g/mol. []
Q2: Are there any notable spectroscopic features of 1-acetylindole?
A2: Yes, research has utilized various spectroscopic techniques to characterize 1-acetylindole. Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and UV-visible spectroscopic analyses have been conducted to understand its vibrational frequencies, molecular geometry, and electronic transitions. []
Q3: How does 1-acetylindole react with manganese(III) acetate?
A3: In the presence of malonic acid, 1-acetylindole reacts with manganese(III) acetate to form 4-acetyl-3,3a,4,8b-tetrahydro-2H-furo[3,2-b]indol-2-one. This reaction highlights the susceptibility of the indole ring to oxidation. [, ]
Q4: Can 1-acetylindole be used in the synthesis of other compounds?
A4: Yes, it acts as a starting material for synthesizing various compounds. For example, reacting 1-acetylindole with arylpropiolic esters in the presence of sodium ethoxide can yield 5-aryl-1-(indol-1-yl)pent-4-yne-1,3-dione and ethyl 8-(indol-1-yl)cinnamates via Claisen and Michael reactions, respectively. []
Q5: Does 1-acetylindole exhibit any fungicidal activity?
A5: Research suggests that the derivative, 1-acetylindole-3-butyric acid, demonstrates promising antifungal activity. It effectively inhibited the growth of various plant pathogenic fungi, including Fusarium calmorum, Pythium debarianum, Rhizoctonia solani, and Macrophomina phaseoli. []
Q6: How does the fungicidal activity of 1-acetylindole-3-butyric acid manifest?
A6: Studies indicate that 1-acetylindole-3-butyric acid disrupts fungal cell physiology. It inhibits enzymes like polyphenol oxidase and peroxidase, leading to alterations in sugar, DNA, and RNA content within the fungi. These changes ultimately result in deformed and non-viable fungal cells. []
Q7: Has 1-acetylindole been explored for insecticidal applications?
A7: Yes, research indicates that 1-acetylindole derivatives, particularly 1-acetylindole-3-butyric acid (compound 3) and 1-acetyl-2-phenylindole (compound 7), exhibit notable insecticidal activity against Spodoptera littoralis (Boisd.). These compounds demonstrate effects on both larvae and eggs, influencing larval weight, pupation, adult emergence, and egg hatching. []
Q8: What happens when 1-acetylindole-2,3-dione is exposed to light in the presence of hydrogen donors?
A8: Studies using Chemically Induced Dynamic Nuclear Polarization (CIDNP) show that 1-acetylindole-2,3-dione (AID) undergoes photo-induced hydrogen transfer reactions with hydrogen donors. This process generates neutral radical pairs, leading to the formation of polarized starting materials and coupling products. [, ]
Q9: Does 1-acetylindole-2,3-dione participate in photocycloaddition reactions?
A9: Yes, 1-acetylindole-2,3-dione undergoes photoinduced [2 + 2] cycloadditions, also known as the Paterno-Büchi reaction, with alkenes. This reaction forms spiroxetanes, and its regioselectivity and diastereoselectivity depend on the reaction mechanism and the nature of the alkene involved. [, ]
Q10: Can you describe a method for synthesizing 6-chloro-3-acetoxy-1-acetylindole using 1-acetylindole as a starting material?
A10: While a specific synthesis starting from 1-acetylindole is not detailed in the provided research, a simplified two-step procedure utilizing Ullman's method has been developed. This method, starting from 5-chloro-2-methylaniline, offers a more efficient route to obtain 6-chloro-3-acetoxy-1-acetylindole compared to previous multistep syntheses. []
Q11: What is the role of 1-acetylindole in the synthesis of 5-methoxyindole?
A11: 1-acetylindole can be utilized as a starting material in the synthesis of 5-methoxyindole. The process involves converting 1-acetylindole to sodium 1-acetylindole-2-sulfonate hemihydrate, followed by further transformations to yield 5-bromoindole and ultimately 5-methoxyindole. This synthetic route has been reported to achieve yields over 50% with a product purity exceeding 98%. [, ]
Q12: Is it possible to remove the acetyl group from 1-acetylindole derivatives using biological methods?
A12: Yes, research suggests the possibility of microbiological deacetylation of 1-acetylindole derivatives. This finding highlights the potential for utilizing enzymatic pathways to modify and potentially manipulate the biological activity of these compounds. []
Q13: Have computational methods been used to study 1-acetylindole?
A13: Yes, computational chemistry has been employed to investigate the molecular properties of 1-acetylindole. Quantum chemical studies have provided insights into its molecular geometry, frontier molecular orbitals, natural bond orbital (NBO) analysis, non-linear optical (NLO) properties, and thermodynamic properties. []
Q14: How do structural modifications of 1-acetylindole affect its biological activity?
A14: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the 1-acetylindole scaffold influence its biological activity. Research on its insecticidal activity against Spodoptera littoralis, for instance, reveals that structural differences in 1-acetylindole derivatives significantly impact their efficacy on different larval instars, affecting larval weight, pupation, and adult emergence. []
Q15: What can be said about the stability of 1-acetylindole and its derivatives?
A15: While specific stability data for 1-acetylindole is not explicitly discussed in the provided research, the compound's reactivity, particularly its susceptibility to oxidation and participation in various reactions, suggests the need for appropriate handling and storage. Formulation strategies to enhance its stability under various conditions would be beneficial for its potential applications. [, , ]
Q16: What are some potential areas for future research on 1-acetylindole?
A16:
Detailed investigation of its metabolic fate: Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial. []* Exploring its potential in medicinal chemistry: Considering its structural similarity to biologically active indoles, research into its use in drug discovery is warranted. []* Assessing its environmental impact:* Evaluating its ecotoxicological effects and degradation pathways is important for responsible development and application. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


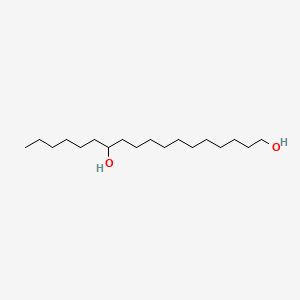

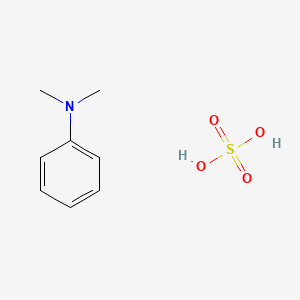

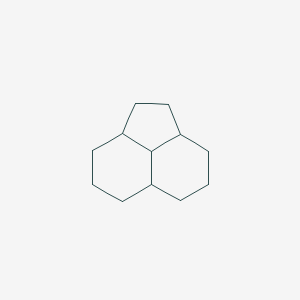


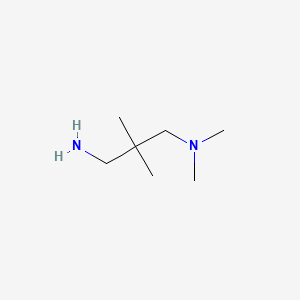
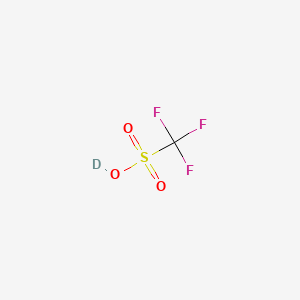


![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)
